![molecular formula C13H20ClN B109564 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride CAS No. 312753-53-0](/img/structure/B109564.png)
5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
Overview
Description
5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride is a reagent used in the synthesis of quinolinone compounds. It is also used in combination with corticosteroids for the treatment of airway diseases .
Synthesis Analysis
An efficient and economical synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride has been described. The synthesis involves six steps with a 49% overall yield. It introduces two ethyl groups at the 5- and 6-positions via sequential regioselective Friedel−Crafts acetylations and hydrogenations of N-protected-2-aminoindan .
Molecular Structure Analysis
The molecular formula of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride is C13H20ClN . The InChI code is 1S/C13H19N.ClH/c1-3-9-5-11-7-13 (14)8-12 (11)6-10 (9)4-2;/h5-6,13H,3-4,7-8,14H2,1-2H3;1H .
Chemical Reactions Analysis
The synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride involves six steps. It introduces two ethyl groups at the 5- and 6-positions via sequential regioselective Friedel−Crafts acetylations and hydrogenations of N-protected-2-aminoindan .
Physical And Chemical Properties Analysis
The molecular weight of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride is 225.76 g/mol . The computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 1, and a rotatable bond count of 2 .
Scientific Research Applications
Synthesis of β2-Adrenoceptor Agonists
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride has been used as an important intermediate in the synthesis of β2-adrenoceptor agonists . These agonists are used for treating conditions such as asthma and chronic obstructive pulmonary disorder (COPD) .
Preparation of Quinolinone Compounds
This compound acts as a reagent in the synthetic preparation of quinolinone compounds . Quinolinones have a wide range of applications in medicinal chemistry due to their diverse biological activities.
Formulations in Combination with Corticosteroids
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride is used in formulations in combination with corticosteroids for the treatment of airway disorders . This combination can provide a synergistic effect, enhancing the therapeutic efficacy of the treatment.
Quality Control and Quality Assurance
This compound is generally used for Quality Control (QC) and Quality Assurance (QA) during the commercial production of Indacaterol and its related formulations . Indacaterol is a long-acting β2-adrenoceptor agonist used in the management of COPD.
Abbreviated New Drug Application (ANDA) Filing
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine is also used in the process of Abbreviated New Drug Application (ANDA) filing to the FDA . ANDA is a written request to the U.S. FDA to manufacture and market a generic drug in the United States.
Toxicity Study of Drug Formulation
This compound is used in the toxicity study of respective drug formulation . Such studies are crucial in determining the safety profile of the drug.
Safety And Hazards
When handling 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. Special instructions should be obtained before use, and appropriate exhaust ventilation should be provided at places where dust is formed .
properties
IUPAC Name |
5,6-diethyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-3-9-5-11-7-13(14)8-12(11)6-10(9)4-2;/h5-6,13H,3-4,7-8,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVIYWYFBOQKIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)N)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437042 | |
Record name | 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride | |
CAS RN |
312753-53-0 | |
Record name | 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-DIETHYL-INDAN-2-YL-AMMONIUM CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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